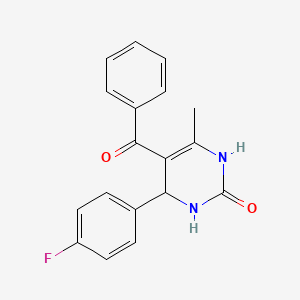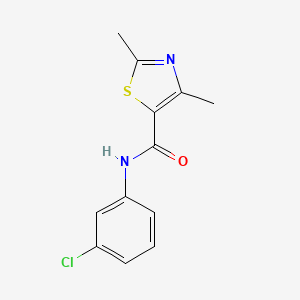
5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as BFM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BFM-1 is a pyrimidine derivative that has been synthesized through a specific method, which will be discussed in This paper will also explore the scientific research applications of BFM-1, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
作用机制
The mechanism of action of 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can alter gene expression patterns and induce apoptosis in cancer cells.
This compound has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. By inhibiting PKC, this compound can reduce the activation of certain pathways that contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and enhance the effects of chemotherapy drugs. In animal models of neurological disorders, this compound can reduce the damage caused by ischemic stroke, improve cognitive function and memory, and reduce the accumulation of amyloid beta, a protein that is associated with Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is its high purity and yield, which makes it a suitable compound for research purposes. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. One area of interest is its potential applications in combination therapy for cancer treatment. This compound has been shown to enhance the effects of chemotherapy drugs, and further research could explore its potential in combination with other drugs.
Another area of interest is the development of this compound analogs that could have improved efficacy and reduced toxicity. Additionally, further research could explore the potential applications of this compound in the treatment of other neurological disorders, such as Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized through a specific method, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research have been explored in this paper. This compound has shown promising results in cancer treatment and the treatment of neurological disorders, and further research could lead to its development as a potential therapeutic agent.
合成方法
5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been synthesized through a specific method that involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-(4-fluorophenyl)-3-buten-2-one. This intermediate is then reacted with urea to form this compound. The synthesis of this compound has been optimized to ensure high yields and purity, making it a suitable compound for research purposes.
科学研究应用
5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its anticancer properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to enhance the effects of chemotherapy drugs, making it a potential candidate for combination therapy.
This compound has also been studied for its potential applications in the treatment of neurological disorders. It has been found to have neuroprotective effects and can reduce the damage caused by ischemic stroke. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
5-benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-15(17(22)13-5-3-2-4-6-13)16(21-18(23)20-11)12-7-9-14(19)10-8-12/h2-10,16H,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZGURAPHGHFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5126801.png)
![4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5126811.png)
![N,N,N'-trimethyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5126817.png)
![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(3-fluorobenzyl)-1,4-diazepane](/img/structure/B5126826.png)


![2,6-dimethoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5126846.png)

![4-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5126866.png)
![N-[3-(3-chlorophenoxy)propyl]-1-butanamine](/img/structure/B5126873.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5126880.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)
